(E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
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Description
Synthesis Analysis
The synthesis of thiazolidinone derivatives, including compounds similar to the specified chemical, typically involves the Knoevenagel condensation or related cyclization reactions that form the thiazolidinone core. These reactions often use substituted phenyl acetamides and various aldehydes or ketones as starting materials. For example, research has demonstrated the synthesis of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, indicating the feasibility of synthesizing complex thiazolidinone derivatives through multi-step synthetic routes involving condensation, cyclization, and substitution reactions (Sunder & Maleraju, 2013).
Molecular Structure Analysis
Thiazolidinone derivatives exhibit diverse molecular structures, enabling a wide range of chemical and biological properties. Crystal structure analysis, such as that performed on related (oxothiazolidin-2-ylidene)acetamides, reveals the geometrical configurations and molecular interactions that are crucial for their reactivity and biological activity. These studies provide insights into the three-dimensional arrangement of atoms and the electronic structure, which are critical for understanding the compound's chemical behavior (Galushchinskiy, Slepukhin, & Obydennov, 2017).
Chemical Reactions and Properties
The chemical reactivity of thiazolidinone derivatives stems from their functional groups, enabling them to participate in a variety of chemical reactions. These compounds can undergo nucleophilic substitution, addition reactions, and further condensation reactions to introduce new functional groups or modify the existing structure, expanding their applicability in synthetic chemistry and drug design.
Physical Properties Analysis
The physical properties of thiazolidinone derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for various applications, including pharmaceutical formulation and material science. Studies on similar compounds provide valuable data on their physical characteristics, which can be correlated with their molecular structure for predictive modeling and design (Nguyen et al., 2019).
Scientific Research Applications
Antimicrobial and Antifungal Activity
- Antimicrobial Potential: Derivatives based on the thiazolidinone backbone, including structures similar to the query compound, have shown significant antimicrobial activity against a range of bacteria and mycobacteria. N-(4-Chlorophenyl)-2-[5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acetamide demonstrated high activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) of 8-16μM, highlighting the potential of these compounds as antimicrobial agents (Krátký, Vinšová, & Stolaříková, 2017).
- Antifungal Efficacy: A series of novel derivatives, including N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide, were synthesized and showed promising in vitro antibacterial and antifungal activities, indicating the broad-spectrum potential of these compounds (Baviskar, Khadabadi, & Deore, 2013).
Anti-inflammatory Activity
- Inflammation Reduction: Compounds incorporating the core structure of the query compound have been designed to exhibit significant anti-inflammatory effects. Derivatives such as N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide demonstrated notable anti-inflammatory activity, suggesting a potential pathway for the development of new anti-inflammatory drugs (Sunder & Maleraju, 2013).
properties
IUPAC Name |
2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O2S3/c18-17(19,20)11-5-1-2-6-12(11)21-14(23)9-22-15(24)13(27-16(22)25)8-10-4-3-7-26-10/h1-8H,9H2,(H,21,23)/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJIPIMYRSJYKM-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C(=O)C(=CC3=CC=CS3)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C(=O)/C(=C\C3=CC=CS3)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide |
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